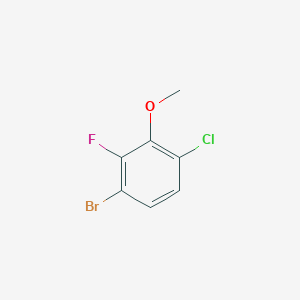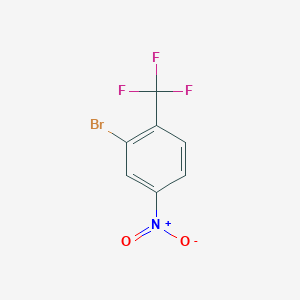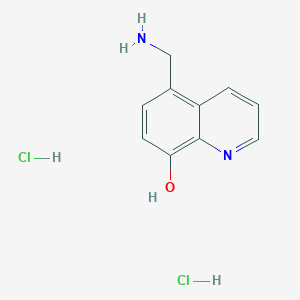
tert-Butyl 2-(3-hydroxyazetidin-3-yl)piperidine-1-carboxylate
Descripción general
Descripción
“tert-Butyl 2-(3-hydroxyazetidin-3-yl)piperidine-1-carboxylate” is a chemical compound with the molecular formula C13H24N2O3 . It has an average mass of 256.341 Da and a monoisotopic mass of 256.178680 Da .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a piperidine ring attached to a tert-butyl carboxylate group and a 3-hydroxyazetidine group .Aplicaciones Científicas De Investigación
Synthesis and Characterization
- Tert-butyl piperidine-1-carboxylates, closely related to the specified compound, are key intermediates in synthesizing biologically active compounds, such as crizotinib. These compounds are synthesized through multi-step processes involving starting materials like tert-butyl-4-hydroxypiperdine-1-carboxylate and characterized by MS and NMR spectrum techniques (Kong et al., 2016).
- Another related compound, tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate, was synthesized and characterized using various spectroscopic methods, showing potential antibacterial and anthelmintic activities (Sanjeevarayappa et al., 2015).
Biological Evaluation
- The tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, a variant of the compound of interest, is an important intermediate for small molecule anticancer drugs. This demonstrates the role of such compounds in the development of new cancer therapeutics (Zhang et al., 2018).
- Vandetanib, a drug used for certain cancer treatments, includes an intermediate closely related to tert-butyl 2-(3-hydroxyazetidin-3-yl)piperidine-1-carboxylate, highlighting its application in pharmaceutical synthesis (Wang et al., 2015).
Crystal Structure Analysis
- X-ray studies of similar tert-butyl piperidine-1-carboxylates reveal details about their molecular packing and interactions, which are crucial for understanding their pharmacological properties (Didierjean et al., 2004).
- The crystal structure analysis of various piperidine derivatives helps in elucidating their molecular geometry, which is essential for their biological activity and interaction with biological targets (Gumireddy et al., 2021).
Propiedades
IUPAC Name |
tert-butyl 2-(3-hydroxyazetidin-3-yl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O3/c1-12(2,3)18-11(16)15-7-5-4-6-10(15)13(17)8-14-9-13/h10,14,17H,4-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBXFIYLGJDPVHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC1C2(CNC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
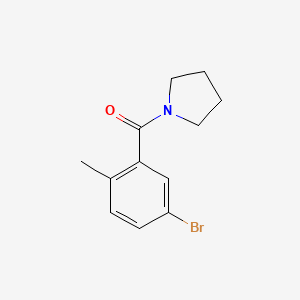
![1-[4-(1-Aminoethyl)phenyl]imidazolidin-2-one](/img/structure/B1375287.png)
![1-[4-(5-Bromopyridin-2-yl)piperidin-1-yl]ethanone](/img/structure/B1375289.png)
![4-Amino-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carbothioamide](/img/structure/B1375290.png)
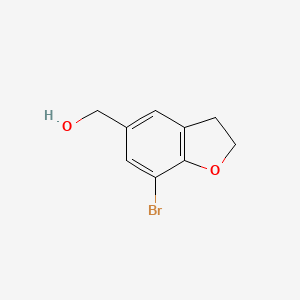
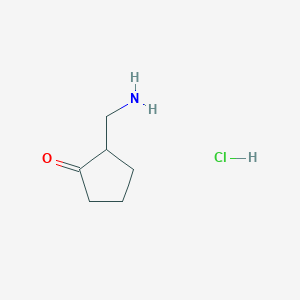
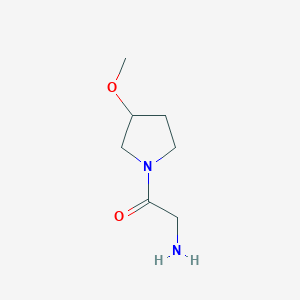
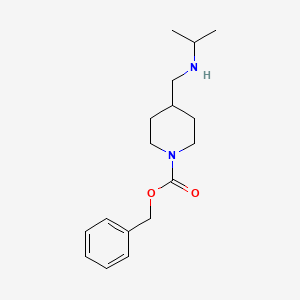

![(E,4r)-2-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-(4-phenylphenyl)pent-2-enoic acid](/img/structure/B1375301.png)
